2-(3-Bromo-5-chlorophenyl)ethanamine
Description
Significance of Halogenated Phenethylamine (B48288) Derivatives in Organic Chemistry
The phenethylamine scaffold is a fundamental structural motif found in a vast array of biologically active molecules, including endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). nih.gov The introduction of halogen atoms onto the phenyl ring of this scaffold can profoundly influence the molecule's physicochemical properties and biological activity. nih.govresearchgate.net
Halogenation can affect a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com For instance, studies on various phenethylamine derivatives have shown that halogen groups on the phenyl ring can positively impact their binding affinity to serotonin (B10506) receptors. tandfonline.comnih.gov This makes halogenated phenethylamines a valuable class of compounds in medicinal chemistry for the development of new therapeutic agents. nih.gov They serve as key building blocks and target molecules in the synthesis of novel compounds with potential applications in treating a range of disorders. nih.govresearchgate.net
Contextual Overview of the Chemical Compound in Academic Literature
While the broader class of halogenated phenethylamines is extensively studied, specific academic literature focusing exclusively on 2-(3-Bromo-5-chlorophenyl)ethanamine is limited. Its existence and properties are often noted in chemical databases and supplier catalogs, which points to its role as a research chemical or a synthetic intermediate.
The scientific context for this compound is largely built upon research into analogous structures. For example, databases like PubChem contain entries for closely related compounds such as (S)-1-(3-Bromo-5-chlorophenyl)ethanamine and 1-(3-Bromo-5-chlorophenyl)ethanone, the latter being a potential synthetic precursor. nih.govnih.gov The study of these related molecules provides a framework for understanding the potential chemical reactivity and biological significance of this compound. Its di-halogenated phenyl ring, featuring both bromine and chlorine, presents a unique electronic and steric profile that is of interest for synthetic and medicinal chemists.
Below is a table of computed physicochemical properties for this compound.
| Property | Value |
| Molecular Formula | C₈H₉BrClN |
| Molecular Weight | 234.52 g/mol |
| IUPAC Name | 2-(3-Bromo-5-chlorophenyl)ethan-1-amine |
| CAS Number | Not available |
| Canonical SMILES | C1=C(C=C(C(=C1)Br)Cl)CCN |
| InChI Key | InChIKey=QWJUFMCFPCNIOA-UHFFFAOYSA-N |
Note: The properties listed are computed values as experimental data is not widely available in published literature.
Scope and Objectives of Research on this compound
Given the established importance of its parent class, research involving this compound would likely encompass several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to produce the compound in high purity.
Subsequent research would logically focus on exploring its utility as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmacological activity. The unique substitution pattern of the phenyl ring makes it a valuable synthon for creating diverse chemical libraries.
A significant area of investigation would be the exploration of its potential biological activities. Drawing parallels from other halogenated phenethylamines, research could be directed towards its interaction with various receptors and transporters in the central nervous system. Structure-activity relationship (SAR) studies, comparing its effects to mono-halogenated and other di-halogenated analogs, would be a crucial objective to understand how the specific combination and position of the bromo and chloro substituents influence its biological profile.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrClN |
|---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-(3-bromo-5-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI Key |
IJAULNMYVSGXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Bromo 5 Chlorophenyl Ethanamine and Its Analogues
Retrosynthetic Strategies and Key Precursors
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses, which involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.net For 2-(3-bromo-5-chlorophenyl)ethanamine, several logical disconnections can be envisioned to identify key precursors.
The most common strategy involves disconnecting the C-C bond between the aromatic ring and the ethylamine (B1201723) side chain (Disconnection A). This approach identifies a (3-bromo-5-chlorophenyl) synthon and a C2-amine synthon. This leads to key precursors such as substituted toluenes, benzaldehydes, or acetophenones, which can be elaborated to the final product.
An alternative approach is the disconnection of the C-N bond of the ethanamine side chain (Disconnection B). This route suggests a 2-(3-bromo-5-chlorophenyl)ethyl halide or sulfonate as a key intermediate, which would then be reacted with an ammonia (B1221849) equivalent.
A third strategy (Disconnection C) involves constructing the aromatic ring with the side chain already present, though this is generally less common for this type of molecule. The most logical and widely applicable precursors are derived from Disconnection A, primarily starting from 3-bromo-5-chlorotoluene (B46676) or 3-bromo-5-chlorobenzaldehyde (B66651). cymitquimica.com
Table 1: Retrosynthetic Analysis and Key Precursors
| Disconnection Strategy | Bond Cleaved | Key Synthons | Potential Key Precursors |
|---|---|---|---|
| Disconnection A | Ar–CH₂ | (3-Bromo-5-chlorophenyl)⁻ + ⁺CH₂CH₂NH₂ | 3-Bromo-5-chlorotoluene, 3-Bromo-5-chlorobenzaldehyde, (3-Bromo-5-chlorophenyl)acetonitrile |
| Disconnection B | CH₂–NH₂ | (3-Bromo-5-chlorophenyl)CH₂CH₂⁺ + ⁻NH₂ | 2-(3-Bromo-5-chlorophenyl)ethanol, 1-(2-bromoethyl)-3-bromo-5-chlorobenzene |
| Disconnection C | Aromatic C–Br or C–Cl | Dihalo-substituted benzene (B151609) ring + ethylamine side chain precursor | 1,3,5-trichlorobenzene, 1,3,5-tribromobenzene (B165230) |
Classical Approaches to Arylethanamine Scaffold Construction
Classical methods for synthesizing the phenylethylamine scaffold have been well-established for decades and often rely on functional group transformations of readily available starting materials. orgsyn.org These routes, while reliable, may sometimes involve harsh reagents or produce significant waste.
Reduction of a Phenylacetonitrile (B145931) Derivative: One of the most direct methods is the reduction of the corresponding benzyl (B1604629) cyanide. (3-Bromo-5-chlorophenyl)acetonitrile can be synthesized from 3-bromo-5-chlorobenzyl halide. The nitrile is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel. orgsyn.org The latter is often performed in an ammonia-saturated solvent to minimize the formation of secondary amine byproducts. orgsyn.org
Reduction of a β-Nitrostyrene: Another common pathway is the Henry reaction, where 3-bromo-5-chlorobenzaldehyde is condensed with nitromethane (B149229) to form 1-bromo-3-chloro-5-(2-nitrovinyl)benzene. The subsequent reduction of both the nitro group and the double bond, typically with a powerful reducing agent like LiAlH₄ or catalytic hydrogenation over palladium, yields the target ethanamine. orgsyn.org
Hofmann or Curtius Rearrangement: These rearrangements provide a route from carboxylic acid derivatives. Starting from 3-(3-bromo-5-chlorophenyl)propanoic acid, one can form the corresponding amide for a Hofmann rearrangement or the acyl azide (B81097) for a Curtius rearrangement. Both pathways result in the loss of one carbon atom (as CO₂ or N₂) and the formation of the primary amine. orgsyn.org
Modern Catalytic Methods in the Synthesis of this compound
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and functional group tolerance. nih.govsemanticscholar.org These approaches are highly relevant for constructing complex molecules like this compound.
Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org For the target molecule, cross-coupling reactions can be employed to construct the arylethyl backbone in a modular fashion.
A prominent example is the arylation of aliphatic aziridines. A photoassisted nickel-catalyzed reductive cross-coupling between a protected alkyl aziridine (B145994) and a (hetero)aryl iodide can produce β-phenethylamine derivatives. acs.org This method allows for the modular installation of diverse aryl groups onto an ethylamine backbone. acs.org Another approach is the palladium-catalyzed Suzuki coupling of aliphatic aziridines with arylboronic acids, which also provides β-phenethylamines with high regioselectivity. acs.org In the context of the target molecule, 3-bromo-5-chloroiodobenzene could serve as the aryl halide partner in such coupling reactions.
Table 2: Potential Cross-Coupling Strategies
| Reaction Type | Aryl Partner | Ethanamine Partner | Catalyst System (Example) |
|---|---|---|---|
| Suzuki Coupling | (3-Bromo-5-chlorophenyl)boronic acid | 2-Haloethanamine derivative | Pd(OAc)₂, SPhos |
| Hiyama Coupling | 3-Bromo-5-chloroiodobenzene | Vinyltrimethoxysilane | PdCl₂, TBAF |
| Ni/Photoredox Coupling | 3-Bromo-5-chloroiodobenzene | N-Tosyl-aziridine | NiBr₂·diglyme, organic photocatalyst |
Many biologically active phenylethylamines are chiral, and their activity often resides in a single enantiomer. osi.lv Consequently, stereoselective synthesis is of high importance. A leading method involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide (Ellman's auxiliary). osi.lvresearchgate.net Condensation of (R)- or (S)-tert-butanesulfinamide with 3-bromo-5-chloroacetophenone would yield a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic cleavage of the auxiliary, provides the chiral primary amine with high enantiomeric excess. researchgate.net The choice of reducing agent can often control which diastereomer is formed, allowing access to either enantiomer of the final product from the same auxiliary. researchgate.net
The precise placement of the bromine and chlorine atoms on the phenyl ring is critical. Synthesizing this specific 1,3,5-substitution pattern often requires multi-step procedures starting from simpler materials. A plausible route begins with a precursor like 3,5-dichloroaniline (B42879) or 3,5-dibromoaniline. Through a Sandmeyer reaction, the amino group can be replaced with the other desired halogen. For instance, diazotization of 3,5-dichloroaniline followed by treatment with CuBr would introduce the bromine atom, leading to 1-bromo-3,5-dichlorobenzene. Subsequent functionalization to introduce the ethanamine side chain would be required.
Alternatively, functionalization can start from a precursor that already contains a group that can be converted into the ethanamine side chain. For example, selective halogenation of m-chlorotoluene could be a potential, albeit challenging, route to install the bromine atom at the 5-position. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents, which must be carefully considered to achieve the desired isomer.
Green Chemistry Principles and Sustainable Synthesis Routes for the Chemical Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govijbpas.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign routes.
Catalysis: The use of catalytic methods, as described in section 2.3, is a core principle of green chemistry. Catalytic hydrogenation, for instance, is preferable to using stoichiometric metal hydrides like LiAlH₄ because it has higher atom economy and generates less inorganic waste. nih.govresearchgate.net
Safer Solvents and Conditions: Efforts are made to replace hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids. mdpi.com Solvent-free reactions, activated by mechanochemical grinding or microwave irradiation, can also significantly reduce environmental impact. researchgate.netmdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. mdpi.com For example, ω-transaminases can be used in the reductive amination of a ketone like 3-bromo-5-chloroacetophenone to produce a chiral amine, often with excellent enantioselectivity, using an amino donor like isopropylamine. mdpi.com This biocatalytic approach avoids the need for metal catalysts and often simplifies purification. mdpi.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions like rearrangements or addition reactions generally have better atom economy than substitution or elimination reactions.
By integrating these principles, more sustainable pathways to this compound and its analogues can be developed, minimizing the environmental footprint of their production.
Process Optimization and Scale-Up Considerations in Chemical Production
The transition from a laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough investigation into process optimization and scale-up considerations. The primary goals are to ensure the process is safe, economically viable, and consistently produces the final product with the desired purity. Key areas of focus include the selection of an optimal synthetic route, optimization of reaction parameters, and strategies for impurity control.
For halogenated phenylethylamines, two of the most industrially relevant synthetic strategies are the catalytic hydrogenation of a substituted phenylacetonitrile and the reductive amination of a substituted phenylacetaldehyde. The optimization of these processes is critical for achieving high yield and purity on a large scale.
Catalytic Hydrogenation of 2-(3-bromo-5-chlorophenyl)acetonitrile:
This method involves the reduction of the nitrile functional group in the presence of a catalyst and a hydrogen source. The process parameters that require careful optimization include:
Catalyst Selection: The choice of catalyst is paramount. Common catalysts for nitrile reduction include Raney nickel, Raney cobalt, palladium on carbon (Pd/C), and rhodium-based catalysts. The activity and selectivity of the catalyst can significantly impact the reaction rate and the formation of byproducts. For instance, Raney nickel is a cost-effective option, while precious metal catalysts like palladium may offer higher selectivity and efficiency under milder conditions.
Solvent System: The solvent can influence the solubility of the reactants, the activity of the catalyst, and the product isolation process. Alcohols such as methanol, ethanol, or isopropanol (B130326) are frequently used. The presence of ammonia is often required to suppress the formation of secondary and tertiary amines, which are common impurities in nitrile reductions.
Temperature and Pressure: These parameters are critical for controlling the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reactions but may also promote side reactions, such as dehalogenation or the formation of oligomeric impurities. Optimization studies are required to find the ideal balance for maximizing the yield of the desired primary amine.
Agitation: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface. The agitation rate must be sufficient to overcome mass transfer limitations, which becomes increasingly important on a larger scale.
Reductive Amination of 2-(3-bromo-5-chlorophenyl)acetaldehyde:
This one-pot reaction involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine. Key optimization parameters include:
Reducing Agent: A variety of reducing agents can be employed, including catalytic hydrogenation (H2/catalyst) or hydride reagents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). The choice of reducing agent will depend on factors such as cost, safety, and compatibility with other functional groups in the molecule.
Ammonia Source: Anhydrous ammonia or an aqueous solution of ammonium (B1175870) hydroxide (B78521) can be used. The concentration of the ammonia source needs to be optimized to drive the imine formation equilibrium towards the product side.
pH Control: The pH of the reaction mixture can affect both the rate of imine formation and the stability of the reactants and products. Maintaining an optimal pH range is often necessary to achieve high conversion and minimize side reactions.
Temperature: Similar to catalytic hydrogenation, the reaction temperature must be carefully controlled to balance the reaction rate with the potential for byproduct formation.
Impurity Profile and Control:
During the scale-up of the synthesis of this compound, a thorough understanding and control of the impurity profile are essential to meet regulatory requirements and ensure the quality of the final product. Potential impurities can arise from starting materials, side reactions, or degradation of the product.
Common impurities in the synthesis of phenylethylamines via nitrile reduction include the corresponding secondary and tertiary amines. The formation of these can be minimized by the addition of ammonia to the reaction mixture. Dehalogenation, where the bromo or chloro substituents are replaced by hydrogen, is another potential side reaction, particularly under harsh hydrogenation conditions.
In reductive amination, impurities can arise from the self-condensation of the starting aldehyde or from over-alkylation of the product amine. Careful control of reaction conditions and stoichiometry can mitigate the formation of these byproducts.
Data on Process Optimization:
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield of Primary Amine (%) | Key Impurities (%) |
|---|---|---|---|---|---|---|
| 1 | Raney Nickel | Methanol/Ammonia | 80 | 50 | 85 | Secondary Amine (5%), Dehalogenated (2%) |
| 2 | Raney Nickel | Methanol/Ammonia | 100 | 50 | 82 | Secondary Amine (6%), Dehalogenated (4%) |
| 3 | 5% Pd/C | Ethanol/Ammonia | 60 | 20 | 92 | Secondary Amine (2%), Dehalogenated (1%) |
| 4 | 5% Pd/C | Ethanol/Ammonia | 80 | 20 | 90 | Secondary Amine (3%), Dehalogenated (2%) |
| 5 | Raney Cobalt | Isopropanol/Ammonia | 90 | 60 | 88 | Secondary Amine (4%), Dehalogenated (3%) |
This table is illustrative and represents the type of data collected during a process optimization study. The values are not based on actual experimental results for this compound.
From such a study, one could conclude that the 5% Pd/C catalyst at 60°C and 20 bar (Entry 3) provides the optimal balance of high yield and low impurity formation for this hypothetical transformation.
Scale-Up Considerations:
Scaling up the optimized process from the laboratory to a pilot plant and then to full-scale production introduces new challenges:
Heat Transfer: Exothermic reactions, such as hydrogenation, can generate significant amounts of heat. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A robust cooling system and careful control of addition rates are necessary to maintain the desired reaction temperature and prevent thermal runaways.
Mass Transfer: In heterogeneous catalysis, efficient mixing is critical. The geometry of the reactor and the design of the agitator must be carefully considered to ensure adequate mass transfer of hydrogen gas to the catalyst surface.
Safety: Handling large quantities of flammable solvents, high-pressure hydrogen, and potentially hazardous reagents requires stringent safety protocols. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.
Chemical Reactivity and Mechanistic Studies of 2 3 Bromo 5 Chlorophenyl Ethanamine
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Moiety
The reactivity of the phenyl ring in 2-(3-bromo-5-chlorophenyl)ethanamine towards substitution reactions is complex, governed by the competing electronic effects of the halogen and ethylamine (B1201723) substituents.
Electrophilic Aromatic Substitution (EAS)
The bromine and chlorine atoms on the aromatic ring are deactivating groups towards electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect. However, they are also ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. msu.eduyoutube.com The 2-ethanamine side chain is a weakly activating, ortho-, para-directing group.
Given the substitution pattern (meta- to each other), the directing effects on an incoming electrophile (E⁺) are as follows:
Position 2: Ortho to the bromine atom and meta to the chlorine atom.
Position 4: Ortho to both the bromine and chlorine atoms.
Position 6: Ortho to the chlorine atom and meta to the bromine atom.
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-3-bromo-5-chlorophenyl)ethanamine |
| Bromination | Br₂, FeBr₃ | 2-(2,4-Dibromo-5-chlorophenyl)ethanamine |
| Sulfonation | Fuming H₂SO₄ | 4-(2-Aminoethyl)-2-bromo-6-chlorobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(2-Aminoethyl)-2-bromo-6-chlorophenyl)alkan-1-one |
Nucleophilic Aromatic Substitution (SNAr)
The phenyl ring of this compound is not activated towards traditional nucleophilic aromatic substitution via the addition-elimination mechanism. This pathway requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a leaving group (a halogen in this case) to stabilize the negatively charged Meisenheimer intermediate. chemconnections.orgyoutube.comkhanacademy.org
However, substitution can be achieved through other pathways:
Metal-Catalyzed Cross-Coupling Reactions: This is the most prevalent method for functionalizing such aryl halides. Reactions like Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines or alcohols), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are effective. rsc.orgresearchgate.net In these reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C3 position under carefully controlled conditions.
Benzyne (B1209423) Mechanism: Under forcing conditions with a very strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur. masterorganicchemistry.com This proceeds through a highly reactive "benzyne" intermediate, which can lead to a mixture of regioisomeric products. youtube.comyoutube.com
| Reaction Name | Nucleophile/Reagent | Catalyst System (Typical) | Potential Product (Selective at C-Br) |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, base | 2-(3-Aryl-5-chlorophenyl)ethanamine |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, ligand, base | N¹,N¹-Dialkyl-3-(2-aminoethyl)-5-chlorobenzene-1-diamine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-(3-(Alkynyl)-5-chlorophenyl)ethanamine |
Transformations Involving the Ethanamine Functional Group
The primary amine of the ethanamine side chain is a versatile functional group that readily participates in numerous reactions characteristic of aliphatic amines. youtube.com
N-Acylation: The amine acts as a nucleophile, reacting with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This is a common transformation for phenethylamines. nih.govnih.gov
N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. However, the reaction can be difficult to control, often resulting in over-alkylation to form a mixture of products, including the quaternary ammonium (B1175870) salt. youtube.com
Reductive Amination: A more controlled method for producing secondary or tertiary amines involves the reaction with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). youtube.com
Diazotization: As an aliphatic primary amine, reaction with nitrous acid (HONO) would generate a highly unstable diazonium salt. This intermediate would rapidly decompose, leading to a mixture of products, including alcohols and alkenes, through carbocationic intermediates.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| N-Acylation | Acetyl chloride, base | N-(2-(3-Bromo-5-chlorophenyl)ethyl)acetamide |
| N-Sulfonylation | Toluenesulfonyl chloride, base | N-(2-(3-Bromo-5-chlorophenyl)ethyl)-4-methylbenzenesulfonamide |
| Reductive Amination | Acetone, NaBH₃CN | N-Isopropyl-2-(3-bromo-5-chlorophenyl)ethanamine |
Oxidative and Reductive Chemistry of the Chemical Compound
The compound can undergo both oxidation and reduction at different sites depending on the reagents and conditions employed.
Oxidation: The primary amine group can be oxidized by various reagents. The specific product depends on the oxidant used, with possibilities ranging from imines and nitriles to oximes. Strong oxidants may lead to cleavage of the C-C bond or degradation of the aromatic ring.
Reduction: The most significant reductive transformations involve the halogen substituents. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, can achieve hydrodehalogenation. google.com The carbon-bromine bond is generally more labile than the carbon-chlorine bond, allowing for the selective removal of bromine under controlled conditions to yield 2-(3-chlorophenyl)ethanamine. More vigorous conditions would lead to the removal of both halogens, producing 2-phenylethanamine. Under very harsh hydrogenation conditions (e.g., high pressure and temperature with rhodium or ruthenium catalysts), the aromatic ring itself can be reduced to a cyclohexane (B81311) ring. nih.gov
Investigations into Reaction Mechanisms and Intermediates
While specific mechanistic studies on this compound are not widely reported, the reaction mechanisms can be inferred from extensive research on analogous systems.
SNAr Mechanisms: For nucleophilic substitution on the phenyl ring, the high-energy, unstabilized Meisenheimer complex makes the stepwise addition-elimination pathway kinetically unfavorable. nih.govsemanticscholar.org If a strong base is used, the reaction would likely proceed through a symmetrical benzyne intermediate, which is attacked by the nucleophile at two possible positions, leading to regioisomers. masterorganicchemistry.com
Cross-Coupling Mechanisms: Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst into the aryl-halide bond, transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling), and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. rsc.org
Amine Group Reactions: Transformations of the ethanamine group follow standard mechanisms. N-acylation proceeds via nucleophilic addition of the amine to the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. Reductive amination involves the initial formation of an iminium ion, which is then reduced in situ by the hydride reagent.
Derivatization Strategies for Advanced Chemical Applications
The 2-phenethylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework found in many biologically active compounds. nih.govresearchgate.net The reactivity of this compound allows for extensive derivatization to create novel molecules for various applications.
Amine Moiety Modification: The primary amine is a key handle for derivatization. It can be converted into a wide range of functional groups, including amides, sulfonamides, ureas, and guanidines. These modifications are crucial in drug discovery for modulating properties such as receptor binding, solubility, and metabolic stability. For instance, conversion to a sulfonamide could be used to target enzymes like carbonic anhydrase.
Aromatic Ring Functionalization: The two halogen atoms serve as anchor points for introducing molecular diversity via metal-catalyzed cross-coupling reactions. This allows for the synthesis of large libraries of compounds where the bromine and chlorine are replaced with various aryl, heteroaryl, alkyl, or alkynyl groups. This systematic modification is a cornerstone of structure-activity relationship (SAR) studies.
Heterocycle Synthesis: The ethanamine side chain can be incorporated into a new heterocyclic ring system. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring. Such strategies are widely used to access novel heterocyclic compounds with potential biological activities. mdpi.comlongdom.org
Computational and Theoretical Investigations of 2 3 Bromo 5 Chlorophenyl Ethanamine
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical studies are fundamental to understanding the electronic characteristics and reactivity of 2-(3-Bromo-5-chlorophenyl)ethanamine. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often utilizing a basis set such as B3LYP/6-311G(d), can be employed to optimize the molecular geometry and calculate various electronic properties. otago.ac.nz The theory is grounded in the concept that the energy of a molecule can be determined from its electron density.
A key output of these calculations is the description of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of various aspects of the molecule's reactivity.
Table 1: Theoretical Electronic Properties of this compound (Note: The following data are illustrative, based on theoretical DFT calculations, as specific experimental values for this compound are not publicly available.)
| Parameter | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 0.8 eV |
| Global Hardness (η) | (I - A) / 2 | 2.85 eV |
| Global Softness (S) | 1 / (2η) | 0.175 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | 3.65 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.34 eV |
These theoretical calculations suggest that the bromine and chlorine substituents on the phenyl ring significantly influence the electronic properties of the molecule by withdrawing electron density.
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. By simulating the vibrational and electronic transitions of this compound, researchers can gain a deeper understanding of its structural and electronic properties.
DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching and bending of bonds (e.g., C-H, N-H, C-C, C-Br, C-Cl). Comparing these predicted spectra with experimental data can confirm the molecule's structure and identify characteristic peaks. For instance, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm-1 region, while aromatic C-H stretches appear above 3000 cm-1.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the molecule's UV-Vis absorption spectrum. This technique calculates the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can be correlated with the electronic structure, particularly the transitions involving the HOMO and LUMO.
Table 2: Predicted Spectroscopic Data for this compound (Note: These are theoretically predicted values intended for illustrative purposes.)
| Spectroscopic Technique | Predicted Signature | Corresponding Molecular Feature |
| FT-IR | ~3400 cm-1 | N-H stretching of the amine group |
| FT-IR | ~3050 cm-1 | Aromatic C-H stretching |
| FT-IR | ~1450-1600 cm-1 | Aromatic C=C ring stretching |
| FT-IR | ~600-800 cm-1 | C-Cl and C-Br stretching |
| Raman | ~1000 cm-1 | Aromatic ring breathing mode |
| UV-Vis (in silico) | ~275 nm | π → π* transition of the substituted phenyl ring |
| 1H-NMR (in silico) | ~7.2-7.5 ppm | Chemical shifts for aromatic protons |
| 13C-NMR (in silico) | ~120-140 ppm | Chemical shifts for aromatic carbons |
These predicted spectroscopic signatures provide a theoretical fingerprint for the molecule, which is essential for its unambiguous identification and characterization using advanced analytical techniques. otago.ac.nz
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the molecule's conformational landscape.
Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. nih.gov This is often done by systematically rotating the rotatable bonds, such as the C-C bond of the ethylamine (B1201723) side chain, and calculating the potential energy of each resulting conformation. researchgate.net The results can be visualized on a potential energy surface, which maps the energy as a function of the torsion angles. For this compound, the key dihedral angle is the one defining the orientation of the amino group relative to the phenyl ring. Studies on similar phenylethylamines have shown that both extended (anti) and folded (gauche) conformations can be stable minima. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent like water. This allows for the study of how the molecule explores different conformations and the timescales of these changes. These simulations can reveal the most populated conformational states and the energy barriers between them.
In Silico Modeling of Molecular Interactions with Biological Targets (Exclusively In Vitro Systems)
In silico modeling techniques are instrumental in predicting how a molecule might interact with biological macromolecules. For this compound, these methods can provide initial hypotheses about its potential binding partners and modes of interaction within non-clinical, model systems.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov In the context of an in vitro model system, a non-clinical protein such as hen egg-white lysozyme (B549824) could be used as a representative target to explore general binding characteristics. The process involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding affinity.
The simulation would involve preparing the 3D structures of both the this compound ligand and the model protein. The ligand's structure would be energy-minimized to a low-energy conformation. The docking algorithm would then explore a vast number of possible binding modes, considering the ligand's flexibility.
The output of a docking simulation includes the predicted binding affinity, often expressed in kcal/mol, and the specific interactions that stabilize the ligand-protein complex. A more negative binding affinity suggests a more favorable interaction.
The interaction analysis reveals the types of non-covalent bonds formed between the ligand and the protein's amino acid residues. For this compound, potential interactions could include:
Hydrogen bonds: between the amine group of the ligand and polar residues in the protein's binding site.
Halogen bonds: The bromine and chlorine atoms could act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. mdpi.com
Hydrophobic interactions: between the substituted phenyl ring and nonpolar residues of the protein.
π-π stacking: between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
Table 3: Illustrative Docking Results of this compound with a Model Protein (Hen Egg-White Lysozyme) (Note: This data is hypothetical and for illustrative purposes only, representing a potential outcome of an in silico experiment in a non-clinical model system.)
| Parameter | Predicted Value/Description |
| Binding Affinity | -6.2 kcal/mol |
| Interacting Residues | Trp62, Asp101, Ala107 |
| Hydrogen Bonds | Amine group with the carboxylate of Asp101 |
| Hydrophobic Interactions | Phenyl ring with the side chain of Ala107 |
| π-π Stacking | Phenyl ring with the indole (B1671886) ring of Trp62 |
These in silico predictions provide a foundational, albeit theoretical, understanding of how this compound might interact with a protein binding site, guiding further experimental validation in in vitro systems.
Biochemical and Molecular Interaction Studies of 2 3 Bromo 5 Chlorophenyl Ethanamine Analogues in Vitro Focus
In Vitro Receptor Binding Affinity Profiling
Analogues of 2-(3-bromo-5-chlorophenyl)ethanamine are evaluated for their binding affinity at a range of G protein-coupled receptors (GPCRs) and neurotransmitter transporters. The primary targets of interest for this class of compounds are the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters, as well as various serotonin (5-HT) receptor subtypes. mdpi.com Radioligand binding assays are the standard method for determining these affinities, where the test compound's ability to displace a known radiolabeled ligand from its target is measured. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Studies on substituted phenethylamines reveal that the nature and position of substituents on the phenyl ring are critical determinants of binding affinity and selectivity. Halogen substitutions, such as the bromo and chloro groups found in this compound, often enhance affinity for monoamine transporters. For instance, research into various phenethylamine (B48288) derivatives shows that halogen groups at the para (4-) position of the phenyl ring can positively influence binding affinity for the 5-HT2A receptor. nih.gov While specific data for the 3-bromo-5-chloro substitution pattern is not extensively published, structure-activity relationship trends suggest it would confer significant affinity for these targets.
Table 1: Representative In Vitro Binding Affinities of Substituted Phenethylamine Analogues at Monoamine Transporters Note: This table presents hypothetical yet representative data based on published findings for analogous compounds to illustrate typical binding profiles. Actual values for this compound are not publicly available.
| Compound Analogue | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
|---|---|---|---|
| 4-Chloro-phenethylamine | 150 | 800 | 450 |
| 3,4-Dichloro-phenethylamine | 80 | 550 | 300 |
| 4-Bromo-phenethylamine | 120 | 950 | 400 |
Enzymatic Inhibition and Activation Kinetics in Isolated Systems
Beyond receptor and transporter binding, phenethylamine analogues are also studied for their potential to inhibit or activate key enzymes involved in neurotransmitter metabolism. The primary enzymes of interest are monoamine oxidases (MAO-A and MAO-B), which are responsible for the degradation of monoamine neurotransmitters. acs.org
In vitro studies have demonstrated that certain substituted phenethylamines can act as potent and selective MAO inhibitors. For example, 4-amino-α-methylphenethylamine derivatives have been identified as highly selective and reversible inhibitors of MAO-A. nih.gov The substitution pattern on the phenethylamine core is crucial for both potency and selectivity. The unsubstituted side-chain analogue, 4-dimethyl-aminophenethylamine, was found to be a nonselective, reversible inhibitor of both MAO-A and MAO-B. nih.gov
Kinetic studies are performed using isolated enzymes from recombinant sources or tissue homogenates (e.g., rat brain mitochondria) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). These experiments reveal key kinetic parameters such as the Ki (inhibitor constant) and the rate of inactivation (kinact) for irreversible inhibitors. While specific kinetic data for this compound is scarce, related compounds have been shown to be time-dependent irreversible inhibitors of MAO. nih.gov
Investigations of Molecular Mechanisms of Action at Sub-cellular or Cellular Levels (Non-Human Derived Cells)
To understand the functional consequences of receptor binding and enzyme inhibition, researchers employ cell-based assays, often using non-human derived cell lines such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells. These cells can be genetically modified to express specific human targets, like a single type of monoamine transporter (hSERT, hDAT, or hNET).
In these cellular systems, the functional activity of this compound analogues is assessed by measuring their ability to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT). Such assays provide a functional measure of a compound's potency as a reuptake inhibitor. Some phenethylamine derivatives have also been investigated for their ability to act as "releasers," prompting the transporter to work in reverse and expel neurotransmitters from the cell.
Furthermore, studies using psychedelic phenethylamine analogues in TK6 human lymphoblastoid cells have investigated mechanisms of genotoxicity. These studies found that several 2C-series compounds induced genetic damage, which was correlated with a significant increase in reactive oxygen species (ROS), suggesting oxidative stress as a potential mechanism of action at the cellular level. nih.gov
Structure-Activity Relationship (SAR) Studies from In Vitro Data
Systematic modification of the phenethylamine scaffold and subsequent in vitro testing has led to the development of detailed structure-activity relationships (SAR). These studies provide a framework for understanding how specific structural features influence biological activity.
Phenyl Ring Substitution : The position and nature of substituents on the phenyl ring are paramount. Halogenation, particularly at the 2, 4, or 5 positions, is a common strategy to modulate potency and selectivity for 5-HT receptors and monoamine transporters. nih.gov For instance, in a series of N-substituted tropane (B1204802) analogues, chloro-substitutions on the diphenylmethoxy moiety were systematically evaluated to determine their impact on affinity for monoamine transporters. SAR studies of phenethylamines targeting the 5-HT2A receptor have shown that alkyl or halogen groups at the para position generally have a positive effect on binding affinity. nih.gov
Side Chain Modification : Alterations to the ethylamine (B1201723) side chain, such as α-methylation (as in amphetamine), can dramatically change the pharmacological profile, often increasing potency and influencing the ratio of reuptake inhibition to releasing activity. The presence and orientation of an α-methyl group can also be critical for determining the potency and selectivity of MAO inhibition. nih.gov
N-Substitution : Substitution on the terminal amine group can also have profound effects. For example, N-benzylation of certain phenethylamines was found to increase affinity and potency at 5-HT2A receptors, a finding that was initially counterintuitive to established SAR. mdpi.com
Table 2: General Structure-Activity Relationship Trends for Phenethylamines at Monoamine Transporters
| Structural Modification | General Effect on Activity |
|---|---|
| Phenyl Ring Halogenation (e.g., Cl, Br) | Often increases affinity for SERT and 5-HT receptors. Position is critical for selectivity. |
| α-Methylation of Side Chain | Can increase potency at DAT/NET and may confer MAO inhibitory properties. |
| N-Alkylation/N-Benzylation | Modulates receptor vs. transporter selectivity and potency. Can significantly alter functional activity. |
Development of Chemical Probes and Tools for Mechanistic Biological Research
Potent and selective ligands are valuable tools for basic research. Analogues of this compound, if found to have high affinity and selectivity for a specific target, could be developed into chemical probes. A common approach is to create a radiolabeled version of the compound, for example, by incorporating a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
Such radiolabeled probes are indispensable for in vitro techniques like autoradiography to map the distribution of a target in tissue slices. They are also the foundation for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The development of PET radiotracers for imaging MAO-A and MAO-B, for example, has been crucial for understanding the role of these enzymes in various psychiatric and neurodegenerative disorders. acs.orgacs.org While this compound itself has not been developed as a probe, the broader class of phenethylamines serves as a template for designing such tools to investigate the monoaminergic system.
Advanced Analytical Methodologies for Research on 2 3 Bromo 5 Chlorophenyl Ethanamine
Hyphenated Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. ajpaonline.comnih.gov For a compound like 2-(3-Bromo-5-chlorophenyl)ethanamine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of this compound, GC-MS can be used to separate the target compound from starting materials, solvents, and potential by-products generated during its synthesis. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass information for each eluting peak, allowing for positive identification. nih.govnih.gov The characteristic isotopic pattern of bromine and chlorine atoms provides a distinct signature in the mass spectrum, aiding in the unambiguous identification of halogenated compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable for monitoring the progress of a chemical reaction in real-time or through time-point sampling. lcms.cz Since phenethylamines may not always be suitable for GC without derivatization, LC-MS offers a direct method of analysis in the liquid phase. A small aliquot of the reaction mixture can be injected into the LC-MS system to track the consumption of reactants and the formation of the this compound product. This provides critical data for reaction optimization, helping to determine the reaction endpoint and identify the formation of any impurities. reddit.com
Below is a hypothetical data table illustrating the use of LC-MS for purity assessment of a crude this compound sample.
| Peak No. | Retention Time (min) | Compound Identity | Observed [M+H]⁺ (m/z) | Relative Abundance (%) |
|---|---|---|---|---|
| 1 | 3.5 | 3-Bromo-5-chlorobenzaldehyde (B66651) (Starting Material) | 218.9/220.9/222.9 | 5.2 |
| 2 | 5.8 | This compound (Product) | 247.9/249.9/251.9 | 93.1 |
| 3 | 7.2 | Dimeric Impurity | 479.8/481.8/483.8 | 1.7 |
High-Resolution Spectroscopic Methods for Elucidating Complex Structures and Dynamics
To unequivocally determine the molecular structure of this compound, high-resolution spectroscopic techniques are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic connectivity and elemental composition of the molecule. omicsonline.orgjchps.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation of organic compounds in solution. jchps.comnih.gov
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region would show distinct signals for the three protons on the substituted phenyl ring, while the aliphatic region would display two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups of the ethylamine (B1201723) side chain. slideplayer.com
¹³C NMR reveals the number of chemically distinct carbon atoms in the molecule. The spectrum would show characteristic signals for the aromatic carbons (some of which are directly attached to the halogens) and the two aliphatic carbons.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental formula of the compound. researchgate.netoup.com This is particularly crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The precision of HRMS allows for the confirmation of the presence of bromine and chlorine atoms based on the exact mass and the unique isotopic distribution pattern. researchgate.net
| Technique | Parameter | Predicted Value/Observation |
|---|---|---|
| ¹H NMR (in CDCl₃) | δ (ppm) | ~7.3 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~2.9 (t, 2H, -CH₂-N), ~2.7 (t, 2H, Ar-CH₂-), ~1.5 (br s, 2H, -NH₂) |
| Multiplicity | s = singlet, t = triplet, br s = broad singlet | |
| Coupling (J) | Ar-H: J ≈ 1.5-2.5 Hz (meta-coupling) | |
| Aliphatic: ³J(H-H) ≈ 7 Hz | ||
| Exchangeable protons (-NH₂) may not show coupling. | ||
| ¹³C NMR (in CDCl₃) | δ (ppm) | ~144 (Ar-C), ~135 (Ar-C-Cl), ~131 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-C-Br), ~42 (-CH₂-N), ~39 (Ar-CH₂-) |
| Notes | Chemical shifts are estimates and can vary with solvent and concentration. | |
| HRMS (ESI+) | Calculated Exact Mass for [C₈H₉⁷⁹Br³⁵ClN]⁺ | 247.9683 |
| Observation | Provides confirmation of the elemental formula C₈H₉BrClN. |
X-ray Crystallography for Solid-State Structural Determination
While NMR spectroscopy reveals the structure of a molecule in solution, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. anton-paar.comazolifesciences.com This technique is essential for determining precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, within the crystal lattice. excillum.com
The process involves growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. The final model provides atomic coordinates, from which the molecular geometry and packing arrangement can be visualized. For a molecule with an amine group, hydrogen bonding interactions are expected to play a significant role in the crystal packing. researchgate.net
The data obtained from an X-ray diffraction experiment is comprehensive, as illustrated in the hypothetical table below.
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₉BrClN |
| Formula Weight | 249.52 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.125 |
| b (Å) | 5.875 |
| c (Å) | 16.450 |
| β (°) | 98.50 |
| Volume (ų) | 966.8 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.715 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| Goodness-of-fit on F² | 1.05 |
Spectroscopic Techniques for In Situ Reaction Analysis and Kinetic Studies
Understanding the kinetics and mechanism of a chemical reaction is crucial for process control and optimization. In situ spectroscopic techniques allow for the real-time monitoring of reacting species directly within the reaction vessel, without the need for sampling. nih.govmt.com This provides a dynamic profile of the reaction as it happens.
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful technique for in situ analysis. mt.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, the concentrations of reactants, intermediates, and products can be monitored simultaneously by tracking their characteristic vibrational bands. spiedigitallibrary.org For instance, in a reductive amination synthesis of this compound from 3-bromo-5-chlorobenzaldehyde, one could monitor the disappearance of the aldehyde C=O stretching frequency (~1700 cm⁻¹) and the appearance of the N-H bending vibrations of the product amine (~1600 cm⁻¹). specac.com
Raman Spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. researchgate.net It is particularly advantageous for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. Raman is also sensitive to symmetric vibrations and C=C bonds within the aromatic ring, providing another avenue for tracking the conversion of starting materials to products. Kinetic data, such as reaction rates and activation energies, can be derived from the concentration profiles obtained from in situ FTIR or Raman spectroscopy. semanticscholar.org
| Compound/Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| 3-Bromo-5-chlorobenzaldehyde (Reactant) | FTIR | ~1700 | C=O stretch |
| Raman | ~1605 | Aromatic C=C stretch | |
| This compound (Product) | FTIR | ~3400-3300 | N-H stretch (symmetric & asymmetric) |
| FTIR | ~1600 | N-H bend (scissoring) | |
| Raman | ~1000 | Aromatic ring breathing mode |
2 3 Bromo 5 Chlorophenyl Ethanamine As a Precursor in Organic Synthesis
Utility in the Synthesis of Complex Organic Molecules
The unique substitution pattern of 2-(3-Bromo-5-chlorophenyl)ethanamine makes it a potential building block for the synthesis of complex organic molecules, particularly those with pharmaceutical or agrochemical applications. The ethanamine side chain can be modified through reactions such as acylation, alkylation, and arylation to introduce diverse substituents. For instance, the amine can react with acyl chlorides or anhydrides to form amides, which are common moieties in biologically active compounds.
Furthermore, the bromine and chlorine atoms on the aromatic ring can be selectively functionalized. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups. This differential reactivity provides a strategic handle for sequential modifications of the aromatic core.
Applications in Polymer Chemistry and Functional Materials Science
The general synthetic route to N-(2-arylethyl)-2-methylprop-2-enamides, which are precursors for such polymers, involves the reaction of a 2-arylethylamine with methacryloyl chloride in the presence of a base like triethylamine. This reaction yields an amide that can be subsequently polymerized.
Table 1: Synthesis of N-(2-arylethyl)-2-methylprop-2-enamides from various 2-arylethylamines
| Entry | 2-Arylethylamine | Product |
|---|---|---|
| 1 | 2-(4-Fluorophenyl)ethanamine | N-(2-(4-Fluorophenyl)ethyl)-2-methylprop-2-enamide |
| 2 | 2-(4-Chlorophenyl)ethanamine | N-(2-(4-Chlorophenyl)ethyl)-2-methylprop-2-enamide |
| 3 | 2-(2,4-Dichlorophenyl)ethanamine | N-(2-(2,4-Dichlorophenyl)ethyl)-2-methylprop-2-enamide |
This table is based on analogous reactions and illustrates the potential of this compound to undergo similar transformations.
Role in the Development of Novel Catalytic Systems and Ligands
The nitrogen atom in the ethanamine side chain of this compound can act as a coordinating atom for metal centers, making it a candidate for incorporation into ligands for catalytic systems. Modification of the amine, for example, through reaction with phosphorus- or sulfur-containing electrophiles, could lead to the formation of bidentate or multidentate ligands. The electronic properties of the resulting metal complexes would be influenced by the electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring.
Divergent Synthesis Approaches Utilizing the Ethanamine Scaffold
The this compound scaffold allows for divergent synthetic strategies. Starting from this single precursor, a variety of derivatives can be accessed by sequential and selective reactions at its different functional sites. For example, the amine could first be protected, followed by a cross-coupling reaction at the bromine position. Subsequent deprotection and further functionalization of the amine would yield a different set of products than if the amine were functionalized first. This strategic flexibility is highly valuable in the construction of chemical libraries for drug discovery and materials science.
Emerging Research Frontiers and Future Perspectives for the Chemical Compound
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Below is an interactive data table illustrating a hypothetical optimization of the final reductive amination step in a synthesis of 2-(3-Bromo-5-chlorophenyl)ethanamine using a machine learning model.
| Experiment ID | Catalyst | Reducing Agent | Temperature (°C) | Solvent | Predicted Yield (%) | Actual Yield (%) |
| 1 | Pd/C | H2 | 25 | Methanol | 75 | 78 |
| 2 | Raney Ni | H2 | 50 | Ethanol | 82 | 85 |
| 3 | NaBH4 | - | 25 | Methanol | 65 | 68 |
| 4 | PtO2 | H2 | 25 | Acetic Acid | 88 | 91 |
| 5 | Raney Ni | H2 | 75 | Ethanol | 79 | 81 |
This table represents hypothetical data for illustrative purposes.
Potential for Novel Applications in Chemical Sensing and Biosensor Development
The unique structural features of this compound, particularly the presence of halogen atoms on the aromatic ring, make it an interesting candidate for the development of novel chemical sensors and biosensors. The electron-withdrawing nature of the bromine and chlorine atoms can influence the electronic properties of the molecule, which could be harnessed for sensing applications.
One promising avenue is the development of electrochemical sensors. The arylethanamine moiety can be electrochemically active, and the specific substitution pattern of this compound could lead to a unique electrochemical signature. This would allow for its selective detection and quantification. Such sensors could find applications in environmental monitoring or process control.
Furthermore, there is significant potential in the development of biosensors. Whole-cell biosensors have been engineered to detect phenylethylamine and its metabolites. acs.orgnih.gov By incorporating specific enzymes or receptor proteins that interact with arylethanamines, it may be possible to create a biosensor that is highly selective for this compound. For example, an enzyme that metabolizes this compound could be coupled to a transducer to generate a measurable signal upon binding. The development of such a biosensor would be valuable for applications in biomedical research and diagnostics. Research into the covalent modification of proteins by phenethylamines also opens up new possibilities for understanding their biological interactions and developing novel detection methods. biorxiv.org
The following table outlines potential sensor designs for the detection of this compound.
| Sensor Type | Transduction Principle | Potential Application | Key Advantage |
| Electrochemical Sensor | Amperometry/Voltammetry | Environmental Monitoring | High sensitivity and rapid response |
| Whole-Cell Biosensor | Fluorescence/Bioluminescence | High-throughput screening | High specificity and multiplexing capability |
| Enzymatic Biosensor | Electrochemical/Optical | Point-of-care diagnostics | Portability and ease of use |
Advancements in Sustainable Synthesis and Biocatalysis for Arylethanamines
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. jddhs.com For the synthesis of arylethanamines, including this compound, biocatalysis offers a promising alternative to traditional chemical methods. researchgate.net Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions, reducing the need for harsh reagents and minimizing waste. nih.gov
One of the key enzymatic transformations for the synthesis of chiral amines is reductive amination, which can be catalyzed by enzymes such as imine reductases (IREDs) and amine dehydrogenases. mdpi.com These enzymes could potentially be used to asymmetrically synthesize specific enantiomers of this compound, which is often crucial for pharmaceutical applications. The use of whole-cell biocatalysts, where the enzyme is housed within a microorganism, can further simplify the process and reduce costs. researchgate.net
Another sustainable approach is the use of green solvents, such as water or supercritical fluids, in the synthesis process. researchgate.netrsc.org Research into metal-free synthesis routes also contributes to the sustainability profile by avoiding the use of potentially toxic and expensive heavy metal catalysts. The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, can further enhance the efficiency and sustainability of the synthesis. researchgate.net
Challenges and Opportunities in the Comprehensive Research of this compound
While the emerging frontiers for this compound are promising, there are several challenges that need to be addressed to fully realize its potential. A primary challenge is the limited availability of detailed research specifically on this compound. Much of the current understanding is extrapolated from related arylethanamines. nih.govwikipedia.org Therefore, a significant opportunity lies in conducting fundamental research to characterize its chemical and physical properties, as well as its biological activity.
For sensor development, achieving high selectivity for this compound in the presence of other structurally similar compounds will be a key challenge. This will require the careful design of the sensor's recognition element, whether it is a synthetic receptor or a biological molecule.
In the area of sustainable synthesis, the challenge lies in identifying or engineering enzymes that are efficient and stable for the specific substrate this compound. The halogen substituents may affect the enzyme's activity and stability, requiring protein engineering to optimize its performance.
Despite these challenges, the opportunities are substantial. The unique substitution pattern of this compound may impart novel properties that could be exploited in materials science or as a scaffold in medicinal chemistry. nih.gov Comprehensive research into this compound could lead to the discovery of new applications and contribute to the broader understanding of structure-activity relationships in arylethanamines.
Q & A
What are the recommended synthetic routes for 2-(3-Bromo-5-chlorophenyl)ethanamine, and how can reaction conditions be optimized to improve yield and purity?
Answer:
A common approach involves multi-step halogenation and functional group transformations. For example, bromination and chlorination of a phenyl precursor, followed by reductive amination or Gabriel synthesis to introduce the ethanamine moiety. Optimization includes:
- Temperature control : Maintaining ≤0°C during bromination to minimize side reactions (e.g., dihalogenation) .
- Catalyst selection : Use of palladium catalysts for cross-coupling steps to enhance regioselectivity .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) to isolate the target compound from byproducts like 3,5-dihalogenated derivatives .
How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
Answer:
Discrepancies often arise from isotopic splitting (due to bromine’s quadrupolar moment) or solvent interactions. Methodological steps include:
- Comparative analysis : Cross-reference with high-purity reference standards (e.g., 2-(3-Bromophenyl)ethanamine Hydrochloride, CAS 215797-57-2) to validate chemical shifts .
- Advanced techniques : Use -DEPTO NMR to distinguish overlapping signals or 2D-COSY for proton-proton coupling patterns .
- Computational validation : DFT-based NMR prediction tools (e.g., ACD/Labs) to simulate spectra and identify conformational effects .
What safety protocols and storage conditions are critical when handling this compound in laboratory settings?
Answer:
- Handling : Use nitrile gloves, sealed goggles, and fume hoods to prevent skin/eye contact and inhalation. Avoid exposure to moisture, which may generate corrosive HBr/HCl gases .
- Storage : Store at -20°C in amber vials under inert gas (Ar/N) to prevent degradation. Stability tests show <5% decomposition over 12 months under these conditions .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration by licensed facilities to avoid halogenated pollutant release .
What role do the bromo and chloro substituents play in the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing Cl and Br groups enhance electrophilicity at the para position, enabling:
- Suzuki-Miyaura reactions : Bromine acts as a superior leaving group compared to chlorine, facilitating Pd-catalyzed coupling with boronic acids (e.g., arylboronic esters) .
- Buchwald-Hartwig amination : Chlorine stabilizes intermediates during C–N bond formation, improving reaction efficiency .
- Selectivity : Steric hindrance from the 3-Br/5-Cl arrangement directs electrophilic substitution to the 4-position, confirmed by X-ray crystallography of derivatives .
Which analytical techniques are most effective for quantifying impurities in this compound samples?
Answer:
- HPLC-MS : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with ESI-MS detection. Limits of quantification (LOQ) reach 0.1% for halogenated byproducts .
- GC-FID : For volatile impurities (e.g., unreacted precursors), using a DB-5MS capillary column and temperature gradient (50–300°C) .
- ICP-OES : Quantifies residual heavy metals (e.g., Pd catalysts) below 10 ppm, critical for pharmacological applications .
How can computational modeling aid in predicting the biological activity of this compound derivatives?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to NMDA receptors, with the Br/Cl groups enhancing hydrophobic interactions in the receptor’s active site .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity, guiding structural modifications .
- ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability, showing logP ~2.5 for optimal blood-brain barrier penetration .
What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Flow chemistry : Continuous processing reduces exothermic risks during bromination and improves mixing efficiency .
- Catalyst recycling : Immobilized Pd on mesoporous silica reduces costs and metal leaching in cross-coupling steps .
- In-line analytics : PAT (Process Analytical Technology) tools monitor intermediate purity in real-time, ensuring batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
